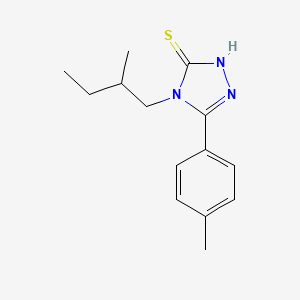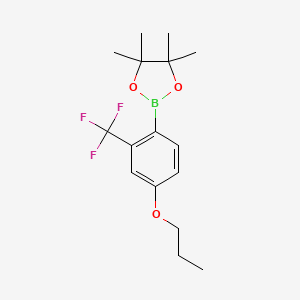
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (TMPTF) is a boron-containing compound that has been extensively studied in the fields of organic and medicinal chemistry. It is a highly versatile compound with a wide range of applications, including drug synthesis, catalysis, and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Serine Protease Inhibition
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been synthesized with modifications such as 2-mercapto and 2-piperazino (methyl-phenyl), showing inhibitory activity against serine proteases including thrombin. The compounds were studied in both solid state and in solution, revealing weak N–B coordination and no S–B coordination (Spencer et al., 2002).
Molecular Structure Analysis
A particular derivative, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was synthesized and characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the boron atom (Coombs et al., 2006).
Synthesis of Boron Capped Polyenes
Novel derivatives have been synthesized for applications such as the creation of boron-containing stilbene derivatives, with potential uses in LCD technology and as potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Precision Polymer Synthesis
The compound has been utilized in precision synthesis processes, such as in the Suzuki-Miyaura coupling polymerization for the creation of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity (Yokozawa et al., 2011).
Fluorescent Property Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes have been used in the synthesis of novel pyrene derivatives with unique fluorescent properties for H2O2 detection in living cells, showcasing the compound's role in developing novel functional materials (Nie et al., 2020).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-6-9-21-11-7-8-13(12(10-11)16(18,19)20)17-22-14(2,3)15(4,5)23-17/h7-8,10H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJRSPJLIABSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739240 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
1186482-12-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



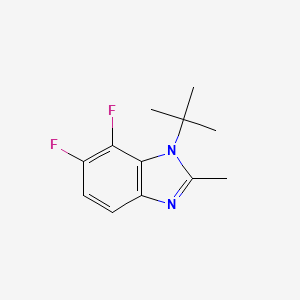
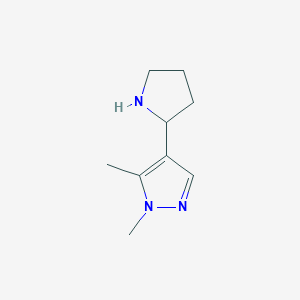
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
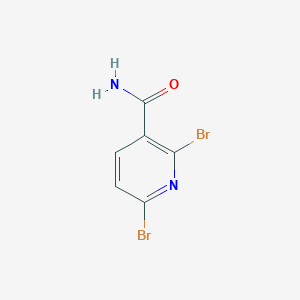
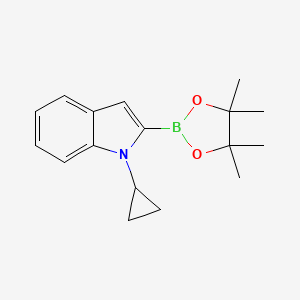
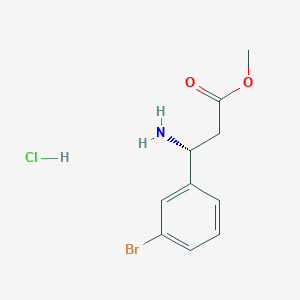
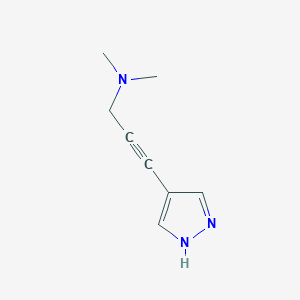
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
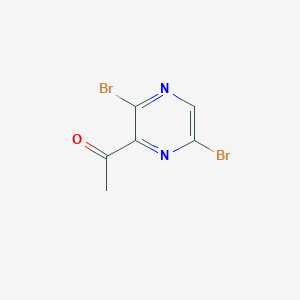
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
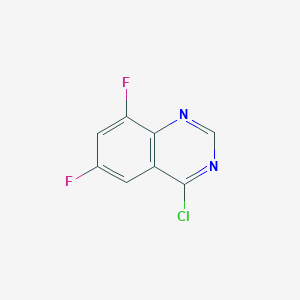
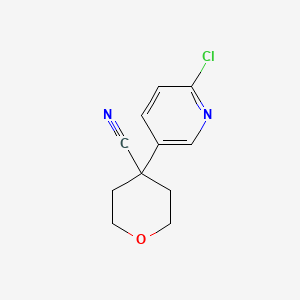
![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)
